Product packaging for P32/98 (hemifumarate)(Cat. No.:)

P32/98 (hemifumarate)

カタログ番号: B11931217
分子量: 520.7 g/mol
InChIキー: WEOXCUQGVBLKQX-CXOKTDEKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Context of Dipeptidyl Peptidase IV Inhibition in Metabolic Regulation

Dipeptidyl peptidase IV (DPP-4), also known as CD26, is a serine protease that is widely expressed in the body. frontiersin.orgoup.com It plays a crucial role in glucose homeostasis through its inactivation of two key incretin (B1656795) hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). frontiersin.orgnih.govwikipedia.org Incretins are released from the gut in response to food intake and potentiate glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. nih.govwikipedia.org

DPP-4 rapidly cleaves and inactivates GLP-1 and GIP, thereby limiting their insulinotropic effects. nih.govwikipedia.orgbrieflands.com The inhibition of DPP-4, therefore, represents a significant therapeutic strategy for conditions like type 2 diabetes. By blocking DPP-4, the active forms of GLP-1 and GIP remain in circulation for longer, leading to enhanced insulin secretion, suppressed glucagon (B607659) release, and improved glucose control. wikipedia.orgnih.govfrontiersin.org The development of DPP-4 inhibitors has provided researchers with powerful tools to explore the intricate pathways of metabolic regulation. frontiersin.org

Overview of P32/98 (Hemifumarate) as a Research Probe

P32/98, also known as Isoleucine Thiazolidide, is a competitive transition-state substrate analog inhibitor of DPP-4. caymanchem.comportico.org It is a highly specific and reversible inhibitor, making it an excellent probe for studying the physiological and pathological roles of DPP-4. portico.org Its hemifumarate salt form is commonly used in research settings. caymanchem.com

The primary application of P32/98 in research is to investigate the consequences of DPP-4 inhibition in various experimental models. It has been instrumental in demonstrating the therapeutic potential of targeting the DPP-4 enzyme. For instance, studies using P32/98 in animal models, such as the Zucker rat, have shown that long-term inhibition of DPP-4 leads to sustained improvements in glucose tolerance, insulin sensitivity, and β-cell responsiveness. nih.govmedchemexpress.comnih.gov These findings have provided a solid foundation for the clinical development of DPP-4 inhibitors for the treatment of type 2 diabetes. frontiersin.org

Key Research Findings with P32/98:

FindingModel SystemReference
Improved glucose toleranceFatty Zucker rats medchemexpress.comnih.gov
Enhanced insulin sensitivityVDF (fa/fa) Zucker rats nih.gov
Increased β-cell glucose responsivenessVDF (fa/fa) Zucker rats nih.gov
Reduced hyperinsulinemiaVDF (fa/fa) Zucker rats nih.gov
Decreased triglycerides and non-esterified fatty acidsFatty Zucker rats nih.gov

P32/98 has also been utilized to explore the broader physiological roles of DPP-4 beyond glucose metabolism. Research has indicated that DPP-4 inhibition may have protective effects on the cardiovascular system. nih.gov

Chemical and Physical Properties of P32/98 (hemifumarate):

PropertyValueReference
Formal Name (2S,3S)-2-amino-3-methyl-1-(3-thiazolidinyl)-1-pentanone, 2E-butenedioate (2:1) caymanchem.com
CAS Number 251572-86-8 caymanchem.com
Molecular Formula C₉H₁₈N₂OS • ½C₄H₄O₄ caymanchem.com
Molecular Weight 260.4 g/mol caymanchem.com
Inhibitory Constant (Ki) 126 nM for DPP IV caymanchem.com
IC₅₀ 131 nM abcam.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H40N4O6S2 B11931217 P32/98 (hemifumarate)

特性

分子式

C22H40N4O6S2

分子量

520.7 g/mol

IUPAC名

(2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one;(E)-but-2-enedioic acid

InChI

InChI=1S/2C9H18N2OS.C4H4O4/c2*1-3-7(2)8(10)9(12)11-4-5-13-6-11;5-3(6)1-2-4(7)8/h2*7-8H,3-6,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*7-,8-;/m00./s1

InChIキー

WEOXCUQGVBLKQX-CXOKTDEKSA-N

異性体SMILES

CC[C@H](C)[C@@H](C(=O)N1CCSC1)N.CC[C@H](C)[C@@H](C(=O)N1CCSC1)N.C(=C/C(=O)O)\C(=O)O

正規SMILES

CCC(C)C(C(=O)N1CCSC1)N.CCC(C)C(C(=O)N1CCSC1)N.C(=CC(=O)O)C(=O)O

製品の起源

United States

Molecular Pharmacology and Target Interaction of P32/98 Hemifumarate

Dipeptidyl Peptidase IV (DPP4) as a Molecular Target

P32/98 (hemifumarate) is a potent and selective inhibitor of Dipeptidyl Peptidase IV (DPP4), also known as CD26. agscientific.comabcam.com This enzyme is a key regulator of various physiological processes, making it a significant target for therapeutic intervention. mdpi.comnih.gov DPP4 is a serine protease that exists as a transmembrane glycoprotein (B1211001) and in a soluble, circulating form in bodily fluids like blood plasma. rcsb.orgnih.gov

Substrate Specificity and Catalytic Mechanism of DPP4

Dipeptidyl Peptidase IV functions as an aminopeptidase, specifically cleaving dipeptides from the N-terminus of polypeptide chains. nih.gov The enzyme exhibits a high degree of specificity, preferentially acting on substrates that have a proline or alanine (B10760859) residue in the penultimate (P1) position. nih.govwikipedia.org While it can also cleave substrates with other amino acids like glycine, serine, valine, or leucine (B10760876) at a slower rate, it is unable to act on substrates with proline in the third position. nih.gov

The catalytic activity of DPP4 is dependent on a catalytic triad (B1167595) composed of the amino acid residues Serine 630 (Ser630), Aspartic acid 708 (Asp708), and Histidine 740 (His740), located within a large cavity at the interface of its two domains. rcsb.orgplos.org The process of substrate binding and catalysis involves several key interactions. The N-terminus of the substrate is anchored by hydrogen bonding to two glutamic acid residues, Glu205 and Glu206. rcsb.orgplos.org This positioning allows the activated serine nucleophile of the catalytic triad to attack the peptide bond between the second and third amino acid residues, forming a transient, unstable tetrahedral intermediate. rcsb.org This is the highest energy state in the reaction, known as the transition state. libretexts.org Following this, the peptide bond is cleaved, and the N-terminal dipeptide and the remainder of the polypeptide are released. rcsb.org The rate-limiting step in the hydrolysis of substrates with proline in the P1 position is the deacylation reaction, whereas for substrates with alanine or serine, it is the acylation reaction. plos.org

Role of DPP4 in Incretin (B1656795) Metabolism

A primary physiological role of DPP4 is the inactivation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govapexbt.comtargetmol.com These hormones are released from the gut in response to food intake and are crucial for maintaining glucose homeostasis. rcsb.org GLP-1 and GIP stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from pancreatic α-cells. nih.govnih.govwikipedia.org

DPP4 rapidly degrades GLP-1 and GIP, with almost half of this degradation occurring in the capillaries near their release site. wikipedia.orgnih.gov This enzymatic action results in a very short plasma half-life for the active forms of these hormones. wikipedia.org Consequently, only about 10-20% of the total circulating GLP-1 is in its intact, biologically active form. nih.gov By cleaving the N-terminal dipeptide, DPP4 renders these incretin hormones inactive, thereby diminishing their insulinotropic effects. nih.gov The inhibition of DPP4 is a therapeutic strategy aimed at preventing this inactivation, thus prolonging the action of endogenous incretins. nih.gov

Mechanism of Dipeptidyl Peptidase IV Inhibition by P32/98 (Hemifumarate)

P32/98 (hemifumarate) exerts its pharmacological effect by directly interfering with the catalytic activity of DPP4.

Inhibitory Potency and Selectivity Considerations

P32/98 is a potent inhibitor of DPP4. abcam.commedchemexpress.com Research has demonstrated its inhibitory activity with reported Ki (inhibition constant) values of 126 nM and 130 nM. medchemexpress.comcaymanchem.commedchemexpress.com Additionally, its IC50 (half-maximal inhibitory concentration) has been reported as 131 nM. abcam.com The compound is also described as a selective inhibitor of DPP4. agscientific.comabcam.com

Inhibitory Potency of P32/98 against DPP4
ParameterValueReference
Ki126 nM caymanchem.com
Ki130 nM medchemexpress.commedchemexpress.com
IC50131 nM abcam.com

Mode of Enzyme Inhibition (e.g., Transition-State Analog)

P32/98 is classified as a specific, competitive transition-state substrate analog inhibitor of DPP4. agscientific.comcaymanchem.comscbt.com This mode of inhibition implies that P32/98 structurally and electronically mimics the transition state of the natural substrate when it is bound to the enzyme's active site. libretexts.org Transition-state analogs are designed to bind to the enzyme with a much higher affinity than the actual substrate, effectively blocking the active site and preventing the enzyme from carrying out its catalytic function. libretexts.orgnih.gov As a competitive inhibitor, P32/98 vies with the natural substrates of DPP4 for binding to the active site. agscientific.commustafaaltinisik.org.uk The thiazolidine (B150603) ring in P32/98 is thought to mimic the proline residue of natural substrates, a key feature for many DPP4 inhibitors. wikipedia.org

In Vivo Pharmacological Investigations of P32/98 Hemifumarate

Modulation of Glucose Homeostasis in Preclinical Models

Research in various animal models has demonstrated the significant impact of P32/98 on glucose regulation, highlighting its potential as a therapeutic agent for type 2 diabetes. agscientific.commedchemexpress.comcaymanchem.com

Impact on Glucose Tolerance and Insulin (B600854) Dynamics

Studies in Zucker fatty rats, a model for impaired glucose tolerance, have shown that both acute and chronic administration of P32/98 improves glucose tolerance. medchemexpress.comtouchendocrinology.comdoi.org Long-term treatment over 100 days resulted in a sustained improvement in glucose tolerance, with a notable reduction in peak blood glucose levels during an oral glucose tolerance test (OGTT). portico.org Specifically, after 12 weeks, peak OGTT blood glucose in treated rats was 12.0 ± 0.7 mmol/l compared to 20.5 ± 1.3 mmol/l in control animals. diabetesjournals.orgnih.gov

Treatment GroupPeak OGTT Blood Glucose (mmol/l)Reference
P32/98 Treated12.0 ± 0.7 diabetesjournals.orgnih.gov
Control20.5 ± 1.3 diabetesjournals.orgnih.gov

Effects on Pancreatic Islet Function and Beta-Cell Responsiveness

P32/98 has been shown to directly enhance the function of pancreatic islets and the responsiveness of beta-cells to glucose. agscientific.comlifescienceproduction.co.ukdiabetesjournals.orgmedchemexpress.comcaymanchem.com In perfused pancreata from VDF (fa/fa) Zucker rats treated with P32/98, there was a 3.2-fold increase in insulin secretion in response to a glucose challenge, whereas control pancreata showed no response. diabetesjournals.orgnih.gov This indicates a significant improvement in the ability of beta-cells to sense and respond to glucose. diabetesjournals.org

Long-term treatment with P32/98 has been found to improve beta-cell glucose responsiveness without altering beta-cell area or islet morphology, suggesting an enhancement of the function of the existing beta-cell population. diabetesjournals.orgnih.gov In Zucker diabetic fatty rats with manifest impaired glucose tolerance, P32/98 treatment increased the glucose responsiveness of isolated pancreatic islets. doi.orgnih.gov Furthermore, in streptozotocin-induced diabetic rats, treatment with P32/98 led to an increased number of small islets and a greater proportion of beta-cells within the islets. glucagon.com

Metabolic Regulatory Effects Beyond Glucose Control

The therapeutic potential of P32/98 extends beyond its effects on glucose metabolism, with studies indicating its influence on lipid metabolism and adipogenesis.

Influence on Lipid Metabolism

Research has shown that P32/98 can positively impact lipid profiles. In fatty Zucker rats with manifest impaired glucose tolerance, P32/98 significantly reduced triglycerides and non-esterified fatty acids. doi.orgnih.gov This suggests a broader metabolic regulatory role for the compound, which could be beneficial in the context of metabolic syndrome, where dyslipidemia is a common feature.

Investigation of Adipogenesis Modulation

While direct studies on P32/98 and adipogenesis are limited, the class of DPP-4 inhibitors to which it belongs has been a subject of interest in the modulation of adipose tissue. agscientific.comabcam.com Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a key factor in the expansion of fat tissue. sochob.cl The modulation of this process is a potential therapeutic strategy for obesity. sochob.clnih.gov The effects of P32/98 on lipid metabolism suggest an indirect influence on processes related to fat storage and mobilization, though further research is needed to elucidate any direct effects on adipogenesis.

Application in Established Animal Models of Metabolic Dysregulation

The efficacy of P32/98 has been validated in several well-established animal models of metabolic dysregulation, which mimic key aspects of human metabolic diseases. doi.org

The Zucker fatty rat (fa/fa) and the Zucker diabetic fatty (ZDF) rat are extensively used models for obesity, insulin resistance, and type 2 diabetes. touchendocrinology.comdoi.org In Zucker fatty rats, P32/98 has consistently demonstrated improvements in glucose tolerance and insulin sensitivity. diabetesjournals.orgtouchendocrinology.comnih.govnih.gov Long-term treatment in these animals led to sustained enhancements in glucose control and beta-cell function. diabetesjournals.orgnih.gov Studies in ZDF rats have also shown that P32/98 improves glucose tolerance. nih.gov

The db/db mouse , another model of obesity and type 2 diabetes, has also been used to study the effects of DPP-4 inhibitors. researchgate.net While specific data for P32/98 in db/db mice is less detailed in the provided context, the general findings from other DPP-4 inhibitors in this model support the therapeutic potential of this class of compounds. researchgate.net

Finally, studies in streptozotocin-induced diabetic rats , a model of insulin-deficient diabetes, have shown that P32/98 can improve glucose tolerance and promote beta-cell survival and neogenesis. glucagon.com

Animal ModelKey Metabolic FeaturesObserved Effects of P32/98Reference
Zucker fatty rat (fa/fa)Obesity, insulin resistance, impaired glucose toleranceImproved glucose tolerance, enhanced insulin sensitivity, improved beta-cell responsiveness diabetesjournals.orgtouchendocrinology.comdoi.orgnih.gov
Zucker diabetic fatty (ZDF) ratObesity, insulin resistance, overt type 2 diabetesImproved glucose tolerance nih.gov
db/db mouseObesity, severe type 2 diabetes(General DPP-4 inhibitor effects: antihyperglycemic) researchgate.net
Streptozotocin-induced diabetic ratInsulin deficiency, hyperglycemiaImproved glucose tolerance, increased islet and beta-cell number glucagon.com

Studies in Zucker Diabetic Fatty Rat Models

The Zucker Diabetic Fatty (ZDF) rat is a well-established animal model for type 2 diabetes, characterized by obesity, insulin resistance, and eventual β-cell failure. doi.orgcaymanchem.com P32/98 has demonstrated significant therapeutic potential in this model.

Long-term treatment with P32/98 has been shown to improve glucose tolerance in both prediabetic and diabetic ZDF rats. doi.orgnih.gov This improvement is observed after single and multiple doses. doi.orgnih.gov Studies have reported that chronic administration of P32/98 leads to a progressive improvement in glycemic control, enhanced insulin secretory responses, and improved hepatic and peripheral insulin sensitivity. diabetesjournals.org In one study, treatment for three months resulted in these sustained benefits. diabetesjournals.org

Specifically, P32/98 has been shown to:

Lower Blood Glucose: Chronic treatment effectively reduces non-fasting morning blood glucose, particularly in rats with incipient impaired glucose tolerance (iIGT) compared to those with manifest impaired glucose tolerance (mIGT). doi.org It also improves the day-night profile of blood glucose. doi.orgnih.gov Sustained long-term administration has been shown to significantly reduce fasting and peak blood glucose levels. portico.org

Improve Glucose Tolerance: Both acute and chronic administration of P32/98 improves glucose tolerance. doi.orgdoi.orgmedchemexpress.com An acute bolus of the inhibitor reduces the glucose load during an oral glucose tolerance test (oGTT) in both placebo- and P32/98-chronically treated rats. doi.org

Enhance Insulin Sensitivity and Secretion: The compound enhances glucose-stimulated insulin secretion. diabetesjournals.orgdoi.org Interestingly, long-term treatment can lead to a state where less insulin is required to manage glucose levels during an oGTT, suggesting improved β-cell efficiency. nih.gov While some studies show an unequivocal increase in plasma insulin levels during a glucose tolerance test, particularly when treatment begins at a younger age, others have noted improved glucose tolerance without changes in plasma insulin levels, indicating enhanced insulin sensitivity. doi.orgnih.govportico.org

Impact on Body Weight and Food Intake: In contrast to some other antidiabetic agents like rosiglitazone, P32/98 did not increase food intake or body weight. doi.orgnih.gov Some studies have even reported a reduction in weight gain with P32/98 treatment. doi.orgdiabetesjournals.org

Lipid Profile: P32/98 has been observed to significantly reduce triglycerides and non-esterified fatty acids. doi.orgnih.gov

Pancreatic Islet Effects: While P32/98 treatment did not show clear effects on islet histology or pancreatic insulin content in some studies, doi.orgnih.gov other research indicates that in rats with mIGT, it decreased pancreatic insulin content and increased glucose responsiveness of isolated islets without affecting β-cell volume density. doi.orgnih.gov

The timing of treatment initiation appears to be a factor in the efficacy of P32/98. Improvements in glucose tolerance were consistently seen when treatment began at 9 weeks of age, while the effects were less pronounced or took longer to become significant when initiated at 12 or 15 weeks of age. doi.orgnih.gov

Interactive Data Table: Effects of P32/98 in Zucker Diabetic Fatty Rats

Parameter Observation Source(s)
Glucose Tolerance Improved after single and multiple doses. doi.orgnih.govmedchemexpress.com doi.org, medchemexpress.com, nih.gov
Blood Glucose Decreased non-fasting morning blood glucose. doi.orgnih.govportico.org doi.org, portico.org, nih.gov
Insulin Secretion Enhanced glucose-stimulated insulin secretion. diabetesjournals.orgdoi.org diabetesjournals.org, doi.org
Insulin Sensitivity Progressively increased with chronic treatment. diabetesjournals.orgdiabetesjournals.org diabetesjournals.org, diabetesjournals.org
Body Weight No increase in body weight or food intake. doi.orgnih.gov doi.org, nih.gov
Lipid Profile Reduced triglycerides and non-esterified fatty acids. doi.orgnih.gov doi.org, nih.gov
Pancreatic Islets Decreased insulin content and increased glucose responsiveness in mIGT. doi.orgnih.gov doi.org, nih.gov

Comparative Analysis in Other Relevant Preclinical Animal Models

The pharmacological effects of P32/98 have also been evaluated in other preclinical models, providing a broader understanding of its mechanism and potential.

In Wistar rats , administration of P32/98 improved glucose tolerance and increased the insulin response to an oral glucose load. portico.orgimrpress.com In a model of streptozotocin-induced diabetes in Wistar rats, daily therapy with a DPP-IV inhibitor for seven weeks was found to increase the number of islets and β-cells, suggesting a potential for islet neogenesis and cytoprotection. diabetesjournals.org

Studies in Vancouver diabetic fatty (VDF) rats , a substrain of the fatty Zucker rat, also demonstrated the efficacy of long-term P32/98 treatment. Over a three-month period, the treated animals showed a reduction in weight gain, decreased water intake without altered food intake, and a significant inhibition of DP IV activity. diabetesjournals.org This resulted in a lower integrated blood glucose excursion and a progressive decrease in both fasting and peak blood glucose values during OGTTs. diabetesjournals.org Furthermore, the study revealed a progressive increase in estimated insulin sensitivity. diabetesjournals.org

In db/db and ob/ob mice , as well as diabetic rhesus monkeys , other GLP-1 receptor agonists have shown efficacy in lowering glucose in both acute and chronic experiments, providing a comparative context for the mechanism of action of incretin-based therapies like P32/98. diabetesjournals.org

A study involving pigs treated with a different DPP-IV inhibitor, valine-pyrrolidide, showed augmented glucose-induced insulin secretion and improved glucose disposal in response to a GLP-1 infusion, which aligns with the incretin-enhancing mechanism of P32/98. imrpress.com

Furthermore, research on DPP-IV knockout mice and the Fischer DPP-IV mutant rat has provided genetic evidence supporting the pharmacological findings. These animals exhibit reduced glycemic excursion after a glucose load, associated with increased levels of circulating GLP-1 and insulin. diabetesjournals.org Notably, DPP-IV knockout mice also showed resistance to obesity and improved insulin sensitivity after being fed a high-fat diet. diabetesjournals.org

A study investigating the renal effects in rats found that systemic administration of P32/98 led to an increase in urine flow, sodium and potassium excretion, and glomerular filtration rate (GFR). physiology.org This suggests that incretin (B1656795) enhancement with P32/98 can acutely inhibit NHE3-mediated sodium bicarbonate reabsorption in the renal proximal tubule. physiology.org

Interactive Data Table: Comparative Effects of P32/98 and Related Compounds in Other Animal Models

Animal Model Compound/Condition Key Findings Source(s)
Wistar Rats P32/98 Improved glucose tolerance and increased insulin response. imrpress.com, portico.org
Wistar Rats (Streptozotocin-induced) DPP-IV Inhibitor Increased number of islets and β-cells. diabetesjournals.org
Vancouver Diabetic Fatty (VDF) Rats P32/98 Reduced weight gain, improved glucose tolerance, and increased insulin sensitivity. diabetesjournals.org
Pigs Valine-pyrrolidide Augmented glucose-induced insulin secretion and improved glucose disposal. imrpress.com
DPP-IV Knockout Mice Genetic Knockout Reduced glycemic excursion, increased GLP-1 and insulin, resistance to obesity, and improved insulin sensitivity. diabetesjournals.org
Fischer DPP-IV Mutant Rat Genetic Mutation Reduced glycemic excursion with increased GLP-1 and insulin. diabetesjournals.org
Rats (Renal Study) P32/98 Increased urine flow, sodium excretion, and GFR. physiology.org

Chemical Synthesis and Structural Modifications of P32/98 Hemifumarate

Elucidation of Synthetic Pathways

The synthesis of P32/98, a peptidomimetic compound, requires precise control of stereochemistry, as its biological activity is highly dependent on the specific arrangement of its atoms. The core structure of P32/98 consists of an L-isoleucine residue linked to a thiazolidine (B150603) ring. Synthetic strategies for P32/98 and related thiazolidide and pyrrolidide derivatives often involve a diastereoselective approach to ensure the formation of the desired stereoisomers.

A common synthetic route involves the coupling of a protected L-isoleucine amino acid with the thiazolidine heterocycle. The key steps in a generalized synthetic pathway are outlined below:

Protection of the Amino Acid: The synthesis typically begins with the protection of the amino group of L-isoleucine. A common protecting group used is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting L-isoleucine with di-tert-butyl dicarbonate. This step prevents unwanted side reactions involving the amino group in subsequent steps.

Activation of the Carboxylic Acid: The carboxylic acid group of the Boc-protected L-isoleucine is then activated to facilitate the formation of an amide bond. Various coupling reagents can be employed for this purpose, such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt).

Coupling with Thiazolidine: The activated amino acid is then reacted with thiazolidine. This nucleophilic substitution reaction forms the amide bond between the isoleucine residue and the nitrogen atom of the thiazolidine ring, yielding the protected P32/98 precursor.

Deprotection: The final step is the removal of the Boc protecting group from the amino terminus. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane.

Salt Formation: To improve the stability and handling of the final compound, it is often converted to a salt. In the case of P32/98 (hemifumarate), the free base is reacted with fumaric acid to yield the desired hemifumarate salt.

The diastereoselectivity of the synthesis is crucial, as different stereoisomers can exhibit vastly different biological activities. The use of chirally pure L-isoleucine as a starting material is a key factor in controlling the stereochemistry of the final product.

Structure-Activity Relationship (SAR) Studies of P32/98 Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For P32/98 and its derivatives, SAR studies have provided valuable insights into the key structural features required for potent and selective inhibition of DPP-4.

The DPP-4 enzyme has a well-defined active site with several key pockets that interact with its inhibitors. The S1 pocket is a hydrophobic pocket that typically accommodates a proline or a proline-mimetic group. The S2 pocket is a larger, more accommodating pocket that interacts with the side chain of the amino acid residue.

Key findings from SAR studies of P32/98 and related compounds include:

The Thiazolidine Ring: The thiazolidine ring of P32/98 acts as a proline mimetic and fits snugly into the S1 pocket of the DPP-4 enzyme. Modifications to this ring can have a significant impact on inhibitory activity. For instance, replacing the thiazolidide with a pyrrolidide can also lead to potent inhibitors. The size and nature of the heterocyclic ring are critical for optimal interaction with the S1 pocket.

The Isoleucine Side Chain: The sec-butyl side chain of the isoleucine residue in P32/98 interacts with the S2 pocket of DPP-4. The size, shape, and hydrophobicity of this side chain are important for binding affinity. Studies with various amino acid substitutions have shown that branched-chain amino acids are often preferred at this position.

Stereochemistry: The stereochemistry at the chiral centers of P32/98 is absolutely critical for its inhibitory activity. The L-threo configuration of the isoleucine moiety is the most active diastereomer. The allo-isomers, for example, have been shown to have significantly reduced activity or different selectivity profiles. This highlights the precise geometric requirements for effective binding to the DPP-4 active site.

The following table summarizes the impact of structural modifications on the DPP-4 inhibitory activity of P32/98 derivatives, based on general principles from SAR studies of this class of compounds.

ModificationEffect on DPP-4 Inhibitory ActivityRationale
Replacement of Thiazolidine with PyrrolidinePotency can be maintained or slightly alteredPyrrolidine can also effectively occupy the S1 pocket as a proline mimetic.
Alteration of Isoleucine Side ChainActivity is sensitive to changes; branched alkyl groups are often favoredThe side chain must have optimal hydrophobic interactions with the S2 pocket.
Inversion of Stereochemistry (e.g., to allo-isoleucine)Significant decrease in activityThe precise 3D arrangement of atoms is crucial for fitting into the enzyme's active site.
Substitution on the Thiazolidine RingGenerally leads to decreased activitySubstituents can cause steric clashes within the S1 pocket.

Rational Design of Analogues for Enhanced Specificity or Potency

The insights gained from SAR studies have paved the way for the rational design of novel P32/98 analogues with improved properties, such as enhanced potency, greater selectivity, and better pharmacokinetic profiles. Rational drug design utilizes the three-dimensional structure of the target enzyme to design molecules that can bind to it with high affinity and specificity.

One of the key goals in designing P32/98 analogues is to improve selectivity for DPP-4 over other related enzymes, such as DPP-8 and DPP-9. Inhibition of these other dipeptidyl peptidases has been associated with potential toxicities. By carefully modifying the structure of P32/98, it is possible to enhance its interactions with the unique features of the DPP-4 active site while minimizing its interactions with the active sites of other enzymes.

Strategies for the rational design of P32/98 analogues include:

Conformational Constraint: Introducing conformational constraints into the molecule, for example, by using cyclic amino acids or by creating bicyclic structures, can lock the molecule into a bioactive conformation. This can lead to an increase in binding affinity and potency.

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can lead to improved properties. For example, the thiazolidine ring could be replaced with other five- or six-membered heterocycles to explore different interactions with the S1 pocket.

Structure-Based Drug Design: Using computer modeling and the X-ray crystal structure of DPP-4 in complex with inhibitors, medicinal chemists can design new molecules that are predicted to have improved binding characteristics. This approach allows for the targeted modification of the inhibitor to optimize its interactions with specific amino acid residues in the enzyme's active site. For instance, modifications to the isoleucine side chain can be designed to create additional favorable interactions within the S2 pocket.

The development of new DPP-4 inhibitors is an ongoing area of research, and the principles of rational design, guided by a deep understanding of the SAR of compounds like P32/98, continue to drive the discovery of new and improved therapeutic agents.

Analytical Methodologies for Quantifying P32/98 Hemifumarate and Metabolites in Biological Systems

Chromatographic and Spectrometric Techniques for Quantitative Analysis

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the simultaneous determination of P32/98 and its primary metabolite, P57/99. nih.gov This technique offers high selectivity and robustness for routine use in analyzing samples from different species. The assay utilizes atmospheric pressure chemical ionization (APCI) in the positive mode, which has proven effective for these analytes. nih.gov

The chromatographic separation is typically achieved on a reversed-phase column. The mass spectrometric detection is performed using a triple quadrupole mass spectrometer, operating in multiple reaction monitoring (MRM) mode to ensure specificity and sensitivity. The specific precursor-to-product ion transitions monitored are what allow for the distinct quantification of the parent drug and its metabolite.

Table 1: LC-MS/MS Parameters for the Analysis of P32/98 and P57/99 nih.gov
ParameterCondition
Chromatography Liquid Chromatography (LC)
Ionization Atmospheric Pressure Chemical Ionization (APCI) - Positive Mode
Detection Tandem Mass Spectrometry (MS/MS)
Analytes P32/98 and P57/99

The developed assay has been successfully cross-validated for plasma from rats, dogs, mice, monkeys, and humans, as well as for human urine, demonstrating its wide applicability in preclinical and clinical research. nih.gov The validation results and in-study quality control data have confirmed the method's reliability and feasibility for pharmacokinetic studies. nih.gov

Sample Preparation Strategies for Biological Matrices in Research

Effective sample preparation is critical to remove interfering substances from biological matrices and to concentrate the analytes of interest before instrumental analysis. researchgate.netresearchgate.net For the quantification of P32/98 and P57/99, a solid-phase extraction (SPE) method is employed. nih.gov This technique has been shown to provide clean extracts and high recovery rates.

The strategy involves the use of a strong cation exchanger for the solid-phase extraction process. nih.gov This approach effectively isolates the analytes from various biological fluids, including plasma from multiple species and human urine. Protein precipitation is another common technique used in bioanalysis, often with solvents like acetonitrile (B52724) or methanol, to remove proteins that can interfere with the analysis. researchgate.net However, for P32/98 and its metabolite, the targeted SPE method has proven to be a robust choice. nih.gov

Table 2: Sample Preparation Overview for P32/98 Analysis nih.gov
StepDescription
Technique Solid-Phase Extraction (SPE)
SPE Sorbent Strong Cation Exchanger
Biological Matrices Rat, dog, mouse, monkey, and human plasma; human urine
Purpose Isolate P32/98 and P57/99 from endogenous components

The selection of an appropriate sample preparation strategy is essential for achieving accurate and reproducible results in quantitative bioanalysis. nih.gov The chosen SPE method for P32/98 demonstrates suitability for high-throughput analysis required in pharmacokinetic screening across different species. nih.gov

Characterization of Metabolites (e.g., P57/99) in Preclinical Investigations

In preclinical studies, identifying and quantifying major metabolites is as important as measuring the parent drug to understand the complete pharmacokinetic profile. For P32/98, the main metabolite identified is P57/99. nih.gov

The analytical method described was specifically designed for the simultaneous determination of both P32/98 and P57/99. nih.gov The use of tandem mass spectrometry is key to this characterization, as it can differentiate between the parent compound and its metabolite based on their unique molecular masses and fragmentation patterns. This allows for the specific tracking of the metabolic fate of P32/98 in various biological systems. The successful cross-validation of the assay for both compounds in plasma from different preclinical species (rat, dog, mouse, monkey) and in human plasma and urine confirms its utility for comprehensive pharmacokinetic profiling. nih.gov

Computational Approaches in the Study of P32/98 Hemifumarate

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of P32/98, docking simulations are employed to model its interaction within the catalytic site of the DPP-4 enzyme.

Researchers utilize the crystal structure of DPP-4, often obtained from protein databases (e.g., PDB ID: 3VJM), to serve as the receptor for docking studies. nih.gov The active site of DPP-4 is well-characterized and primarily consists of S1 and S2 pockets, which are crucial for substrate and inhibitor binding. mdpi.com Docking simulations place the P32/98 molecule into this active site and calculate the most favorable binding pose based on scoring functions that estimate the binding affinity (free energy of binding). nih.govmdpi.com

These models reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and specific amino acid residues of the enzyme. For instance, studies on other DPP-4 inhibitors have highlighted the importance of interactions with a catalytic triad (B1167595) (Ser630, Asp708, His740) and other conserved residues within the active site. mdpi.com The N-terminal isoleucine of P32/98 is expected to form critical interactions, including salt bridges with the glutamate pair (Glu205, Glu206) in the S1 pocket, a common feature for many DPP-4 inhibitors. mdpi.com The thiazolidine (B150603) ring likely occupies the S2 pocket, forming hydrophobic interactions. Analyzing these interactions helps explain the compound's potency and selectivity. nih.govnih.gov

Table 1: Key Amino Acid Residues in the DPP-4 Active Site Involved in Inhibitor Binding
ResidueLocation/PocketPotential Interaction TypeReference
Glu205 / Glu206S1 PocketHydrogen Bond, Salt Bridge mdpi.com
Arg125S1 PocketHydrogen Bond mdpi.com
Tyr662S1 PocketHydrophobic Interaction
Tyr547S2 PocketHydrogen Bond mdpi.com
Ser630 / Asp708 / His740Catalytic TriadCovalent/Non-covalent Interactions

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For DPP-4 inhibitors like P32/98, QSAR studies are used to understand which structural features are critical for potent inhibition and to predict the activity of novel, untested analogs. mdpi.com

In a typical QSAR study for DPP-4 inhibitors, a dataset of compounds with known inhibitory activities (e.g., IC50 values) is compiled. mdpi.com For each compound, a set of molecular descriptors is calculated, which are numerical representations of its structural, physicochemical, and electronic properties. frontiersin.org These descriptors can include parameters like molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and various topological and quantum chemical parameters. nih.govmdpi.com

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates a selection of these descriptors with the observed biological activity. nih.govmdpi.com Studies on food-derived peptide inhibitors of DPP-4 have shown that for dipeptides, an increased number of nitrogen atoms and methyl groups enhances inhibitory effect, while for tripeptides, a molecular weight under 500 Da is favorable. mdpi.com Such models, once validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the highest activity, thereby streamlining the drug discovery process. nih.gov

Table 2: Example of Descriptors Used in QSAR Models for DPP-4 Inhibitors
Descriptor ClassSpecific Descriptor ExampleInfluence on ActivityReference
PhysicochemicalMolecular Weight (MW)Tripeptides with MW < 500 Da show better inhibition. mdpi.com
StructuralNumber of Nitrogen AtomsPositively correlated with dipeptide inhibitory effect. mdpi.com
StructuralNumber of Methyl GroupsPositively correlated with dipeptide inhibitory effect. mdpi.com
TopologicalWiener IndexDescribes molecular branching.
ElectronicDipole MomentRelates to polarity and interaction potential. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov MD simulations are applied to the P32/98-DPP-4 complex to assess its stability, explore conformational changes, and understand the energetics of binding in a more realistic, solvated environment. mdpi.com

Starting from a docked pose, the complex is placed in a simulated box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces between atoms and their resulting motions over a set period, often hundreds of nanoseconds. mdpi.com

Analysis of the simulation trajectory can reveal:

Binding Stability: Whether the inhibitor remains stably bound in the active site or if it dissociates. Key interactions identified in docking, like hydrogen bonds, can be monitored for their persistence over time.

Conformational Flexibility: How the inhibitor and the protein's active site residues adapt to each other. This can reveal induced-fit mechanisms that are not apparent from static docking. nih.gov

Binding Free Energy: More accurate calculations of binding free energy (e.g., using MM/GBSA methods) can be performed on the simulation snapshots to refine the initial estimates from docking scores. mdpi.com

For DPP-4, MD simulations have been used to confirm that inhibitors remain anchored in the S1 and S2 pockets and to observe the stability of crucial hydrogen bonds and salt bridges throughout the simulation, providing strong evidence for the predicted binding mode. mdpi.com

Predictive Modeling for Preclinical Efficacy

The ultimate goal of early-stage computational modeling is to predict the potential of a compound to be effective in preclinical and clinical settings. Predictive modeling for preclinical efficacy integrates the findings from various computational approaches to build a comprehensive in silico profile of a drug candidate like P32/98.

This process involves several layers of prediction:

Target Affinity and Selectivity: Docking and MD simulations predict a strong and stable interaction with the target protein (DPP-4), suggesting high potency. Docking against other related enzymes can also predict selectivity, which is crucial for avoiding off-target effects.

Structure-Activity Landscape: QSAR models place the compound within the known landscape of active molecules, predicting its inhibitory potential based on its structural features. mdpi.comresearchgate.net These models can guide further optimization to enhance efficacy.

ADMET Properties: In addition to target interaction, computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. While not detailed here, these predictions are vital for forecasting if a compound can reach its target in the body and persist long enough to exert a therapeutic effect without causing toxicity.

By combining high predicted target affinity (from docking/MD) with a favorable activity profile (from QSAR) and acceptable predicted ADMET properties, a strong case can be made for a compound's likely preclinical efficacy. For P32/98, these computational predictions align with its observed in vivo activity, such as improving glucose tolerance in animal models of diabetes, validating the role of predictive modeling in identifying promising therapeutic agents. targetmol.com

Advanced Research Perspectives and Future Directions

Integration with Multi-omics Approaches in Preclinical Research

The advent of multi-omics technologies—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a powerful lens through which to re-examine the preclinical profile of P32/98. To date, specific multi-omics studies on P32/98 are not extensively reported in publicly available literature. However, the application of these approaches represents a significant future direction for gaining a more holistic understanding of its mechanism of action and identifying novel biomarkers of efficacy.

Future preclinical studies could integrate these multi-omics strategies to:

Elucidate Comprehensive Molecular Effects: By simultaneously analyzing changes across different biological layers, researchers could map the broader molecular consequences of P32/98 administration. This could reveal previously unknown pathways and cellular processes modulated by DPP-4 inhibition.

Identify Novel Biomarkers: A multi-omics approach could uncover new biomarkers that predict the therapeutic response to P32/98. This would be invaluable for patient stratification in potential future clinical trials.

Uncover Off-Target Effects: A comprehensive "omics" screen could identify any unintended molecular interactions of P32/98, providing a more complete picture of its biological activity.

The integration of multi-omics data would necessitate sophisticated bioinformatics and systems biology approaches to analyze the large and complex datasets generated. Such studies would be instrumental in moving beyond a single-target-focused understanding of P32/98 to a more systems-level perspective.

Exploration of Novel Biological Roles Beyond Metabolic Regulation

While the primary therapeutic potential of P32/98 has been investigated in the context of type 2 diabetes, the ubiquitous nature of DPP-4 suggests that its inhibition may have pleiotropic effects extending beyond glycemic control. nih.govfao.org As a DPP-4 inhibitor, P32/98 could potentially exert influences in various physiological and pathological processes.

Potential areas for future investigation include:

Cardiovascular Effects: DPP-4 inhibitors as a class have been studied for their potential cardiovascular benefits. nih.gov Future preclinical research on P32/98 could explore its direct effects on vascular endothelial function, inflammation, and atherosclerosis, independent of its glucose-lowering properties. nih.gov

Anti-inflammatory Properties: DPP-4 is involved in immune regulation, and its inhibition has been associated with anti-inflammatory effects. researchgate.net Preclinical models of inflammatory conditions could be employed to investigate whether P32/98 can modulate inflammatory pathways and cytokine profiles.

Neuroprotective Potential: Some studies on other DPP-4 inhibitors have suggested potential neuroprotective effects. iosrphr.org Investigating the ability of P32/98 to cross the blood-brain barrier and its subsequent impact on neuronal function and neuro-inflammation in relevant preclinical models could open new avenues of research.

Renal Function: The kidneys are a major site of DPP-4 expression. Exploring the direct effects of P32/98 on renal hemodynamics, fibrosis, and inflammation in models of diabetic and non-diabetic kidney disease is a logical next step.

It is important to emphasize that while the broader class of DPP-4 inhibitors has shown promise in these areas, dedicated preclinical studies are required to determine if these effects are also characteristic of P32/98.

Methodological Advancements for Comprehensive Preclinical Characterization

Future preclinical characterization of P32/98 would benefit from the adoption of advanced methodological approaches to provide a more detailed and nuanced understanding of its pharmacodynamics and mechanism of action.

Emerging techniques that could be applied include:

Advanced Imaging Techniques: The use of high-resolution imaging techniques, such as positron emission tomography (PET) with specific tracers, could allow for the non-invasive, real-time visualization of P32/98 distribution and target engagement in living organisms. This would provide valuable pharmacokinetic and pharmacodynamic data.

Humanized Animal Models: The development and use of animal models expressing human DPP-4 could offer a more translationally relevant platform for studying the efficacy and potential off-target effects of P32/98.

Organ-on-a-Chip and 3D Cell Culture Systems: These in vitro models more closely mimic the physiological environment of human tissues compared to traditional 2D cell cultures. Utilizing such systems could provide more accurate predictions of the effects of P32/98 on specific organs and cell types.

Computational Modeling and Simulation: In silico approaches, including molecular docking and pharmacophore modeling, can aid in understanding the precise binding interactions of P32/98 with DPP-4 and other potential targets. mdpi.com These computational tools can also be used to predict the pharmacokinetic properties of the compound.

By embracing these methodological advancements, future preclinical research can generate a more comprehensive and clinically relevant dataset for P32/98, paving the way for a deeper understanding of its therapeutic potential.

Detailed Research Findings from Preclinical Studies

Preclinical investigations in animal models, particularly the Zucker rat, have provided foundational knowledge on the metabolic effects of P32/98.

Long-term treatment with P32/98 in VDF (fa/fa) Zucker rats has been shown to result in sustained improvements in several key metabolic parameters:

Glucose Tolerance: P32/98 administration leads to significant improvements in glucose tolerance. diabetesjournals.orgdiabetesjournals.org

Insulin (B600854) Sensitivity: The compound enhances both hepatic and peripheral insulin sensitivity. diabetesjournals.org

β-Cell Function: P32/98 has been demonstrated to improve β-cell glucose responsiveness. diabetesjournals.orgnih.gov One study showed that pancreata from treated animals exhibited a 3.2-fold rise in insulin secretion in response to a glucose perfusion, whereas control pancreata showed no increase. diabetesjournals.org

Hyperinsulinemia: The treatment has been associated with a reduction in hyperinsulinemia. diabetesjournals.org

Dyslipidemia: P32/98 has been observed to have a strong effect on dyslipidemia, significantly reducing triglycerides and non-esterified fatty acids in Zucker rats with manifest impaired glucose tolerance. nih.gov

These findings underscore the potent effects of P32/98 on key aspects of metabolic dysregulation in a preclinical model of type 2 diabetes.

Interactive Data Table of Preclinical Findings

ParameterObservation in P32/98-Treated Animal ModelsReference
Glucose ToleranceImproved diabetesjournals.org, diabetesjournals.org
Insulin SensitivityEnhanced (Hepatic and Peripheral) diabetesjournals.org
β-Cell Glucose ResponsivenessImproved diabetesjournals.org, nih.gov
HyperinsulinemiaReduced diabetesjournals.org
TriglyceridesReduced nih.gov
Non-esterified Fatty AcidsReduced nih.gov

Q & A

Basic: What is the primary mechanism of action of P32/98 (hemifumarate) in inhibiting dipeptidyl peptidase IV (DPP4)?

P32/98 acts as a specific competitive transition-state substrate analog inhibitor of DPP4, binding to the enzyme's active site to block its proteolytic activity. This inhibition prevents the cleavage of substrates like glucagon-like peptide-1 (GLP-1), thereby enhancing insulin secretion and improving glucose tolerance in diabetic models. Methodologically, its efficacy is validated using fluorogenic assays to measure residual DPP4 activity in plasma or tissue homogenates .

Basic: Which in vivo models are most appropriate for studying P32/98's therapeutic effects?

  • Zucker diabetic fatty (ZDF) rats : Used to evaluate glucose tolerance, insulin sensitivity, and β-cell function .
  • DSS-induced colitis mice : Assesses P32/98's anti-inflammatory effects via disease activity indices (DAI), colon length/weight measurements, and histopathological analysis .
  • Alzheimer’s disease (AD) models : Examines Aβ peptide truncation and cognitive outcomes, though this application requires further validation .

Advanced: How should researchers resolve contradictions in efficacy between P32/98 and other DPP4 inhibitors (e.g., P59/99) in colitis models?

Despite similar plasma DPP4 inhibition (~30%), P32/98 showed superior protection in DSS colitis due to:

  • Off-target inhibition : P32/98 inhibits DP8/DP9, which may modulate immune responses.
  • Enhanced mucosal uptake : Rapid binding to PepT1 transporters increases local concentration in gut tissues .
    Methodological recommendation : Use tissue-specific DPP activity assays and proteomic profiling to compare inhibitor selectivity and distribution .

Advanced: What experimental design considerations are critical for dose-response studies with P32/98 in murine models?

  • Sample size : Use ≥6 mice/group to ensure statistical power (one-way ANOVA with Tukey’s post hoc test) .
  • Endpoint selection : Include plasma DPP activity, body weight, colon length, and histology to capture systemic and localized effects .
  • Dosing regimen : Subcutaneous administration (e.g., 10 mg/kg twice daily) balances bioavailability and toxicity .

Basic: What in vitro assays are recommended to validate DPP4 inhibition by P32/98?

  • Fluorogenic substrate assays : Measure enzyme activity using Gly-Pro-AMC or similar substrates.
  • IC50 determination : Titrate P32/98 concentrations (e.g., 0.1–100 µM) to calculate half-maximal inhibition .
  • Competitive binding studies : Use kinetic analyses (e.g., Lineweaver-Burk plots) to confirm mechanism .

Advanced: How can researchers optimize P32/98 protocols for longitudinal studies without inducing toxicity?

  • Toxicity monitoring : Track body weight loss (a DAI component) and organ-specific biomarkers.
  • Dose adjustment : In colitis models, P32/98 at 10 mg/kg reduced DAI without exacerbating weight loss, suggesting a safe therapeutic window .
  • Combination therapies : Test synergies with APA inhibitors (e.g., PL302) to lower required doses and mitigate off-target effects .

Basic: How is DPP4 inhibition by P32/98 quantified in biological samples?

  • Plasma/tissue homogenates : Incubate with fluorogenic substrates; measure fluorescence (ex: 360 nm, em: 460 nm) over time. Express activity as Δfluorescence/min .
  • Positive controls : Compare to known inhibitors (e.g., sitagliptin) to validate assay sensitivity .

Advanced: What strategies address variability in P32/98's efficacy across different disease models?

  • Model-specific pharmacokinetics : Adjust administration routes (e.g., oral vs. subcutaneous) based on tissue penetration needs.
  • Biomarker stratification : Use proteomic or transcriptomic profiling to identify responder vs. non-responder subgroups .
  • Mechanistic studies : Employ CRISPR/Cas9 DPP4-knockout models to isolate P32/98's target-specific effects .

Basic: What statistical methods are appropriate for analyzing P32/98's experimental data?

  • Parametric tests : Use one-way ANOVA with Tukey’s post hoc test for normally distributed data (e.g., plasma DPP activity, colon length) .
  • Non-parametric tests : Apply Kruskal-Wallis for skewed datasets (e.g., DAI scores).
  • Longitudinal analysis : Mixed-effects models account for repeated measures over time .

Advanced: How can researchers leverage P32/98's dual role in diabetes and neuroinflammation studies?

  • Cross-disciplinary models : Use diabetic mice with comorbid colitis or AD to study systemic inflammation.
  • Pathway mapping : Integrate RNA-seq and metabolomics to identify shared DPP4-dependent pathways (e.g., GLP-1 signaling, Aβ degradation) .
  • Dose stratification : Test low doses for metabolic effects and higher doses for anti-inflammatory outcomes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。